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Compound of Interest

Compound Name: 6-Bromo-3-chloropyridin-2-OL

Cat. No.: B2991932

In the landscape of modern drug discovery and materials science, the strategic value of a
chemical intermediate is often measured by its functional complexity and the selective reactivity
it offers. Poly-halogenated heterocyclic compounds are prime examples of such valuable
building blocks. They present chemists with multiple, distinct reaction sites that can be
addressed in a controlled, sequential manner to build molecular diversity. 6-Bromo-2-
chloropyridin-3-ol (CAS No: 52764-12-2) epitomizes this principle. This guide provides a
comprehensive technical overview of its chemical properties, reactivity, and safe handling,
offering field-proven insights for researchers and drug development professionals aiming to
leverage its synthetic potential.

Compound Identification and Physicochemical
Profile

Correctly identifying a chemical entity is the bedrock of reproducible science. While sometimes
referred to by variations in nomenclature, the structure is unambiguously defined by its CAS
number.

Nomenclature Clarification: The IUPAC name for this compound is 6-bromo-2-chloropyridin-3-
ol. It is important to note the position of the hydroxyl group at the 3-position.

Caption: Chemical Structure of 6-Bromo-2-chloropyridin-3-ol

Core Chemical Properties
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Quantitative data for this compound is not extensively published, which is common for
specialized building blocks. The available information is summarized below. For properties
marked as "Data not publicly available," experimental determination is required.

Property Value Source
CAS Number 52764-12-2

Molecular Formula CsHsBrCINO [1112]
Molecular Weight 208.44 g/mol [1][2]
Appearance Solid

Purity Typically >98% [11[2]
Melting Point Data not publicly available

Boiling Point Data not publicly available

Solubility Data not publicly available
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Experimental Protocol: Determination of Melting Point
via Differential Scanning Calorimetry (DSC)

Given the absence of published data, a standard DSC protocol is recommended for
determining the melting point, a critical parameter for reaction setup and purity assessment.

Objective: To determine the precise melting point and assess the thermal stability of 6-Bromo-
2-chloropyridin-3-ol.

Methodology:

o Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum
DSC pan.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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e Thermal Program:
o Equilibrate the cell at 25°C.

o Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above
the expected melting range (e.g., 250°C).

o Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

o Data Analysis: The melting point is determined as the onset or peak of the endothermic
event on the resulting thermogram. The sharpness of the peak provides an indication of

purity.

Trustworthiness: This self-validating system relies on a calibrated instrument and a well-defined
thermal ramp. The resulting thermogram provides not only the melting point but also insight into
potential phase transitions or decomposition events prior to melting.
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Workflow for Physicochemical Property Determination
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Caption: Experimental Workflows for Property Determination.

Synthesis and Strategic Reactivity

6-Bromo-2-chloropyridin-3-ol is primarily utilized as a versatile building block, where its value
lies in the differential reactivity of its two halogen substituents.

Reactivity Profile: Chemoselective Cross-Coupling

The key to unlocking the synthetic potential of this molecule is understanding the hierarchy of
reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions
(e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is significantly more reactive than
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the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond,
which facilitates its oxidative addition to the Pd(0) catalyst at lower temperatures.

This differential reactivity allows for a stepwise functionalization strategy:

o Step 1: Reaction at the C6-Bromine: A selective cross-coupling reaction can be performed at
the C6 position, leaving the chlorine atom at C2 untouched.[3][4]

e Step 2: Reaction at the C2-Chlorine: The resulting 2-chloro-6-substituted pyridine
intermediate can then undergo a second transformation at the C2 position, often under more
forcing conditions or with a different catalyst system, or via nucleophilic aromatic substitution.

A study by Hocek et al. on related 6-bromo-2-chloropyridin-3-yl C-deoxyribonucleosides
demonstrated this principle effectively. They showed that Pd-catalyzed cross-coupling reactions
proceeded chemoselectively at the bromine position.[3][4] This provides strong, authoritative
evidence for this reactivity pattern.

Step 1: Selective C-Br Activation

Suzuki Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Foreword: The Strategic Utility of Polyfunctional
Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2991932#6-bromo-3-chloropyridin-2-ol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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